isepamicin sulfate
CAS No.: 67814-76-0
Cat. No.: VC20744981
Molecular Formula: C22H45N5O16S
Molecular Weight: 667.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 67814-76-0 |
---|---|
Molecular Formula | C22H45N5O16S |
Molecular Weight | 667.7 g/mol |
IUPAC Name | (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
Standard InChI | InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 |
Standard InChI Key | DDXRHRXGIWOVDQ-MGAUJLSLSA-N |
Isomeric SMILES | C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O |
SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Canonical SMILES | CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
Isepamicin sulfate is an aminoglycoside antibiotic derived from gentamicin B. It is primarily used for treating various bacterial infections, especially those caused by Gram-negative bacteria. The compound exhibits a mechanism of action similar to other aminoglycosides, where it binds to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and leading to cell death.
Mechanism of Action
Isepamicin sulfate functions by binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with the reading of mRNA, resulting in the production of faulty proteins or no proteins at all, ultimately leading to bacterial cell death. This mechanism is characteristic of aminoglycosides, making them effective against a wide range of bacterial pathogens.
Pharmacokinetics
The pharmacokinetics of isepamicin sulfate have been studied extensively:
-
Administration Routes: It can be administered intramuscularly or intravenously.
-
Dosage: Typical dosages range from 15 mg/kg once daily or 7.5 mg/kg twice daily.
-
Distribution: The drug distributes into extracellular fluids and some cells, particularly in the kidney cortex and outer hair cells.
-
Elimination: Isepamicin sulfate is not metabolized and is excreted unchanged via the kidneys.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Bioavailability | High (IV/IM administration) |
Half-life | Approximately 2-3 hours |
Volume of Distribution | 0.3 - 0.5 L/kg |
Clearance | Renal clearance |
Clinical Applications
Isepamicin sulfate is primarily indicated for use against serious infections caused by susceptible strains of bacteria, particularly:
-
Gram-negative Infections: Effective against Enterobacteriaceae and Pseudomonas aeruginosa.
-
Staphylococcal Infections: Shows activity against certain strains of Staphylococcus aureus.
Table 3: Clinical Indications
Infection Type | Organism | Sensitivity |
---|---|---|
Urinary Tract Infections | Escherichia coli | Sensitive |
Respiratory Infections | Pseudomonas aeruginosa | Sensitive |
Skin and Soft Tissue Infections | Staphylococcus aureus | Variable sensitivity |
Side Effects and Safety Profile
While generally well-tolerated, isepamicin sulfate can cause several side effects:
-
Nephrotoxicity: Potential damage to kidney function, particularly with prolonged use.
-
Ototoxicity: Risk of hearing loss or balance disorders due to inner ear toxicity.
-
Allergic Reactions: Possible hypersensitivity reactions in some patients.
Table 4: Common Side Effects
Side Effect | Frequency |
---|---|
Nephrotoxicity | Common |
Ototoxicity | Less common |
Allergic Reactions | Rare |
Research Findings
Recent studies have explored the efficacy of isepamicin sulfate against resistant bacterial strains and its potential use in combination therapies:
-
A study evaluated its effectiveness against Mycobacterium abscessus species, showing promising results when combined with other antibiotics such as sitafloxacin and clarithromycin .
-
Research indicates that modifications to the drug's structure can enhance its activity against resistant strains .
Table 5: Research Insights
Study Focus | Findings |
---|---|
Antimicrobial Potency | Synergistic effects observed with combination therapies |
Resistance Mechanisms | Structural modifications improve efficacy against resistant strains |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume